Product packaging for Albuterol Dimer Ether, 75per cent(Cat. No.:CAS No. 147663-30-7)

Albuterol Dimer Ether, 75per cent

Cat. No.: B588517
CAS No.: 147663-30-7
M. Wt: 460.6 g/mol
InChI Key: DOEYIHXSVMYOHZ-UHFFFAOYSA-N
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Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is a critical component of modern pharmaceutical analysis. It involves the identification, quantification, and control of unwanted chemicals that may be present in an API or final drug product. globalpharmatek.com These impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or interactions with excipients. globalpharmatek.com

The core reasons for the emphasis on impurity profiling include:

Safety and Efficacy: Unidentified or poorly characterized impurities can pose health risks, ranging from mild reactions to severe toxicity. longdom.org They can also potentially diminish the therapeutic efficacy of the drug. longdom.org

Regulatory Compliance: Global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have strict guidelines concerning impurity levels in pharmaceuticals. longdom.org Adherence to these standards is a prerequisite for drug approval and marketing. longdom.org

Stability and Shelf-Life: Certain impurities can accelerate the degradation of the API, leading to reduced potency and a shorter shelf-life for the product. longdom.org Impurity profiling helps in understanding degradation pathways and establishing appropriate storage conditions. globalpharmatek.com

Process Optimization: By identifying and understanding the formation of impurities, manufacturers can optimize the synthesis and formulation processes to minimize their presence. globalpharmatek.com

Overview of Albuterol Dimer Ether as a Related Substance

Albuterol Dimer Ether is classified as a related substance to Albuterol. lookchem.com This means it is a molecule that is structurally similar to the active drug but is not the intended therapeutic agent. It is also known by other names, including Salbutamol (B1663637) EP Impurity F. lookchem.comsynthinkchemicals.com

The formation of such impurities can occur during the synthesis of the API or during its storage. In the case of Albuterol, several related substances have been identified, with Albuterol Dimer Ether being a notable one. researchgate.netsemanticscholar.org The control of this and other impurities is essential for the quality and consistency of the final Albuterol product. lookchem.com

Table 1: Chemical and Physical Properties of Albuterol Dimer Ether

Property Value
Molecular Formula C26H40N2O5
Molecular Weight 460.61 g/mol
CAS Number 147663-30-7
Predicted Boiling Point 644.5±50.0 °C
Predicted Density 1.157±0.06 g/cm3
Storage Temperature -20°C Freezer
Solubility Methanol (B129727) (Slightly)

This data is based on predicted values. lookchem.com

Historical Context of its Identification and Chemical Relevance

The identification of impurities in drug substances is an ongoing process that evolves with advancements in analytical techniques. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are instrumental in detecting and characterizing impurities like Albuterol Dimer Ether. wisdomlib.orgresearchgate.net

Research into the degradation of Albuterol has revealed the formation of various byproducts. For instance, Albuterol can degrade in aqueous solutions to form albuterol aldehyde, another significant impurity. google.comgoogle.com The study of such degradation pathways is crucial for developing stable formulations.

The synthesis of Albuterol Dimer Ether has been described in the scientific literature, often for the purpose of creating a reference standard. researchgate.net This allows for the accurate identification and quantification of this impurity in commercial batches of Albuterol. The synthesis can be a multi-step process, starting from materials like 4-hydroxyacetophenone. researchgate.net 3-(Chloromethyl)-4-hydroxybenzaldehyde has also been identified as an intermediate in the synthesis of Albuterol Dimer Ether. coompo.com

The European Pharmacopoeia lists several known related substances for Salbutamol, underscoring the regulatory importance of monitoring these compounds. semanticscholar.org The presence of Albuterol Dimer Ether and other impurities is a key parameter assessed during the quality control of Salbutamol. synthinkchemicals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

147663-30-7

Molecular Formula

C26H40N2O5

Molecular Weight

460.6 g/mol

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-[[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]methoxymethyl]phenol

InChI

InChI=1S/C26H40N2O5/c1-25(2,3)27-13-23(31)17-7-9-21(29)19(11-17)15-33-16-20-12-18(8-10-22(20)30)24(32)14-28-26(4,5)6/h7-12,23-24,27-32H,13-16H2,1-6H3

InChI Key

DOEYIHXSVMYOHZ-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)COCC2=C(C=CC(=C2)C(CNC(C)(C)C)O)O)O

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)COCC2=C(C=CC(=C2)C(CNC(C)(C)C)O)O)O

Synonyms

3,3’-[Oxybis(methylene)]bis[α-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxybenzenemethanol;  Salbutamol Dimer Ether;  Albuterol Impurity F; 

Origin of Product

United States

Synthetic Strategies and Chemical Synthesis of Albuterol Dimer Ether

Classical Synthetic Routes for Dimer Ether Formation

The classical synthesis of Albuterol Dimer Ether typically involves multi-step reaction sequences. lookchem.comresearchgate.net These routes are designed to build the molecule systematically, often starting from readily available starting materials.

Multi-Step Reaction Sequences and Methodologies

One established method for the synthesis of a diastereomeric mixture of Albuterol Dimer Ether involves a seven-step process starting from 4-hydroxyacetophenone. lookchem.comresearchgate.net This approach allows for the production of the dimer in multi-gram quantities. researchgate.netresearchgate.net Another patented method discloses a synthesis beginning with the heating of p-halophenol and a formaldehyde (B43269) solution to create an initial intermediate. patsnap.com Subsequent steps involve reactions with sodium hydride, benzyl (B1604629) halide, vinyl potassium trifluoroborate with a palladium catalyst, and N-bromo succinimide. The resulting intermediate is then reacted with tert-butylamine (B42293) and a second palladium catalyst to yield the final albuterol dimer. patsnap.com

The formation of the ether linkage is a critical step in these sequences. Classical Williamson ether synthesis, involving the reaction of an alkoxide with a primary alkyl halide, is a plausible, though not explicitly detailed in the search results, method for forming the central ether bond.

Identification of Key Intermediates

Throughout the synthetic pathways, several key intermediates are formed. In the route starting from 4-hydroxyacetophenone, the specific intermediates are not detailed in the provided search results, but they would logically involve the staged construction of the amino alcohol side chain and the eventual coupling of two such units. lookchem.comresearchgate.net

In the patented synthesis, a series of well-defined intermediates are described: patsnap.com

IntermediateDescription
Intermediate I Formed from the reaction of p-halophenol and formaldehyde.
Intermediate II Obtained by reacting Intermediate I with sodium hydride and benzyl halide.
Intermediate III Results from the reaction of Intermediate II with vinyl potassium trifluoroborate and a palladium catalyst.
Intermediate IV Formed by reacting Intermediate III with N-bromo succinimide.
Intermediate V Obtained by reacting Intermediate IV with tert-butylamine.

This table outlines the key intermediates in a patented synthetic route for Albuterol Dimer Ether.

Diastereomeric Mixture Synthesis Approaches

The synthesis of Albuterol Dimer Ether as a diastereomeric mixture is a common outcome, particularly when the synthetic route does not employ chiral catalysts or resolving agents. researchgate.netresearchgate.net The presence of two stereocenters in each albuterol unit of the dimer leads to the possibility of multiple diastereomers. The first described synthesis of the salbutamol (B1663637) dimer specifically produced a diastereomeric mixture, which was valuable for analytical and toxicological studies. researchgate.netresearchgate.net The formation of this mixture is a direct consequence of using racemic starting materials or reagents at the stages where the chiral centers are created.

Novel and Optimized Synthetic Methodologies

Green Chemistry Principles in Dimer Ether Synthesis

The synthesis of Albuterol Dimer Ether, often being a by-product of albuterol production, is intrinsically linked to the manufacturing process of the parent drug. Modern chemical synthesis places a strong emphasis on the principles of green chemistry, which aim to reduce environmental impact and enhance safety. sigmaaldrich.comresearchgate.net These principles are increasingly being applied to the synthesis of albuterol and its related compounds, which consequently influences the formation and synthesis of its dimeric impurities.

Several strategies aligning with green chemistry have been explored for the synthesis of salbutamol and its analogues, which are relevant to the formation of the dimer ether. These include:

Use of Greener Solvents and Reagents: Traditional syntheses often employ hazardous solvents and reagents. Research into greener alternatives focuses on replacing harmful solvents like chlorinated hydrocarbons with more benign options such as water, ethanol (B145695), or performing reactions under solvent-free conditions. mdpi.comskpharmteco.com For instance, a patented method for preparing racemic salbutamol avoids high-risk and highly toxic reagents, which is a core tenet of green chemistry. google.com

Catalysis: The use of catalysts is preferred over stoichiometric reagents to minimize waste. sigmaaldrich.com For example, the Suzuki-Miyaura cross-coupling reaction, utilizing a palladium catalyst, has been employed for the first time in one method to synthesize salbutamol, improving the reaction yield and reducing cost. google.com Another "greener" approach involves using methanesulfonic anhydride (B1165640) for Friedel-Crafts acylation, which circumvents the need for metal and halogenated components, thereby minimizing waste. acs.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com A reported synthesis of the salbutamol dimer (Impurity F) starting from 4-hydroxyacetophenone involves seven steps with a total yield of 15.2%, highlighting the complexity and potential for waste generation that green chemistry principles aim to mitigate. lookchem.com In contrast, another patented method for the dimer boasts a simpler synthetic route and a high product yield, avoiding highly corrosive and toxic chemicals. patsnap.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions, often in aqueous solutions, reducing the need for protecting groups and hazardous organic solvents. mdpi.com While direct biocatalytic synthesis of the dimer ether is not widely reported, the enzymatic synthesis of salbutamol metabolites demonstrates the potential of this green approach in the broader synthetic landscape of albuterol-related compounds. mdpi.com

The table below summarizes some green chemistry approaches relevant to the synthesis of albuterol and its derivatives.

Green Chemistry PrincipleApplication in Albuterol/Derivative SynthesisReference
Safer Reagents Avoiding high-risk and highly toxic reagents in the synthesis of racemic salbutamol. google.com
Catalysis Use of palladium catalyst in Suzuki-Miyaura cross-coupling to improve yield and reduce cost. google.com
Atom Economy Development of synthetic routes with fewer steps and higher yields to minimize waste. patsnap.com
Safer Solvents Utilizing biocatalysts in aqueous solutions, reducing the use of hazardous organic solvents. mdpi.com
Energy Efficiency Conducting reactions at ambient temperature and pressure where possible. sigmaaldrich.com

Enantioselective Synthesis Considerations

Albuterol is a chiral molecule and is administered as a racemic mixture of its two enantiomers, (R)-albuterol and (S)-albuterol. drugbank.com The bronchodilatory effects are attributed almost exclusively to the (R)-enantiomer, while the (S)-enantiomer is largely inactive and may even contribute to some adverse effects. drugbank.com This enantiomeric difference is critical when considering the synthesis and properties of Albuterol Dimer Ether.

The formation of an ether linkage between two albuterol molecules results in a compound with at least two chiral centers, leading to the possibility of three stereoisomers:

(R,R)-Albuterol Dimer Ether

(S,S)-Albuterol Dimer Ether

(R,S)-Albuterol Dimer Ether (a meso compound)

The first reported synthesis of the salbutamol dimer produced a diastereomeric mixture. researchgate.net Controlling the stereochemistry of these dimers is a significant synthetic challenge. Enantioselective synthesis strategies are therefore highly relevant.

Key considerations include:

Starting Material Chirality: The stereochemical outcome of the dimer synthesis is directly dependent on the chirality of the starting albuterol or its precursors. Using racemic albuterol will inevitably lead to a mixture of (R,R), (S,S), and (R,S) dimers. To obtain a specific stereoisomer of the dimer, an enantiomerically pure starting material is required.

Enantioselective Resolution: A common strategy to obtain optically pure albuterol is the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-di-toluoyltartaric acid or (+)-di-benzoyltartaric acid, followed by separation. google.com This method allows for the isolation of the desired (R)- or (S)-albuterol, which can then be used to synthesize the corresponding enantiopure dimer.

Asymmetric Synthesis: Modern synthetic methods focus on creating the desired stereocenter directly. Asymmetric hydroboration, for instance, has been used in the synthesis of albuterol. researchgate.net A cobalt-catalyzed asymmetric hydroboration of ketone-derived silyl (B83357) enol ethers provides a route to valuable enantiopure β-hydroxy boronic esters, which are precursors to chiral molecules like albuterol. researchgate.net Such advanced methodologies could potentially be adapted for the stereocontrolled synthesis of specific albuterol dimer ether isomers.

The "75 per cent" designation in "Albuterol Dimer Ether, 75 per cent" could imply a specific non-racemic mixture of these diastereomers, for example, a 75:25 ratio of the meso form to the chiral (R,R) and (S,S) pair, or another defined isomeric composition. Achieving such a specific ratio would require precise control over the reaction conditions and the stereoisomeric purity of the starting materials.

The table below outlines the possible stereoisomers of Albuterol Dimer Ether.

StereoisomerChirality of Albuterol UnitsPotential Synthetic Origin
(R,R)-Dimer Two (R)-albuterol unitsSynthesis from enantiopure (R)-albuterol.
(S,S)-Dimer Two (S)-albuterol unitsSynthesis from enantiopure (S)-albuterol.
(R,S)-Dimer (meso) One (R)- and one (S)-albuterol unitSynthesis from racemic albuterol or by reacting (R)- and (S)-albuterol.

Formation Pathways and Degradation Mechanisms of Albuterol Dimer Ether

In-Process Formation during Albuterol Chemical Synthesis

Albuterol Dimer Ether, also known as Salbutamol (B1663637) EP Impurity F, is a recognized process-related impurity that can arise during the bulk drug's synthesis. lookchem.comresearchgate.net Its formation is often linked to specific reagents and reaction conditions employed in the manufacturing process. For instance, synthetic routes that utilize formaldehyde (B43269) or its equivalents in the presence of the albuterol precursor's phenolic structure can lead to the formation of a methylene (B1212753) bridge between two albuterol molecules, resulting in the dimer ether. patsnap.com

The synthesis of this impurity has been described in the literature, confirming its structure and providing a reference standard for analytical and toxicological studies. researchgate.net The methods to prepare the dimer often involve multi-step reactions starting from precursors like 4-hydroxyacetophenone or p-halophenol. lookchem.compatsnap.com These syntheses highlight potential side reactions in the main albuterol production process, where conditions might inadvertently favor the condensation of two albuterol molecules. Control of reaction parameters such as stoichiometry, temperature, and the choice of solvents and catalysts is crucial to minimize the formation of this and other impurities. google.com

Degradation-Related Formation Pathways

Albuterol is susceptible to degradation, which can lead to the formation of various products, including the dimer ether. These degradation pathways are influenced by factors such as pH, the presence of solvents, and enzymatic activity.

A plausible mechanism for the formation of ether-containing degradants is the acid-catalyzed dehydration of alcohols. nih.govresearchgate.net In an acidic environment, the hydroxyl group of one albuterol molecule can be protonated, forming a good leaving group (water). masterorganicchemistry.comyoutube.com Subsequently, a nucleophilic attack from the hydroxyl group of a second albuterol molecule can displace the water molecule, leading to the formation of an ether linkage between the two molecules. masterorganicchemistry.comlibretexts.org This reaction is a known pathway for creating symmetrical ethers from primary alcohols and is considered a potential route for the dimerization of albuterol, especially under acidic storage or processing conditions. masterorganicchemistry.com While this method is generally less suitable for secondary and tertiary alcohols due to the competing formation of alkenes, the specific structure of albuterol allows for this pathway to occur. doubtnut.com

Table 1: Proposed Mechanism of Acid-Catalyzed Dimer Ether Formation

StepDescriptionChemical Transformation
1 Protonation The benzylic alcohol of one albuterol molecule is protonated by an acid (H⁺).
2 Nucleophilic Attack The phenolic hydroxyl group of a second albuterol molecule acts as a nucleophile, attacking the electrophilic carbon of the protonated alcohol.
3 Deprotonation A water molecule is eliminated, and a subsequent deprotonation of the intermediate yields the final Albuterol Dimer Ether.

Studies on the degradation of albuterol in ethanolic solutions have shown that the solvent can play a direct role in the formation of ether impurities. nih.govresearchgate.net In acidic ethanolic solutions, albuterol can degrade to form salbutamol ethyl ethers and a diethyl ether. nih.gov This occurs through an acid-catalyzed dehydration mechanism where the ethanol (B145695) molecule acts as the nucleophile. nih.govresearchgate.net

While this demonstrates the reactivity of the system to form solvent adducts, it also underscores the conditions under which etherification reactions are favorable. The presence of an alcohol solvent and acidic pH creates an environment conducive to dehydration reactions. nih.gov Therefore, even in an ethanolic solution, the formation of the albuterol-albuterol dimer can occur concurrently with the formation of ethyl ethers, as albuterol molecules compete with solvent molecules to act as the nucleophile. Research indicates that the levels of these ether degradants are dependent on both the pH and the concentration of ethanol, with higher degradation observed in acidic conditions. nih.govresearchgate.net

Table 2: Effect of Ethanol Concentration and pH on Salbutamol Ether Degradation

ConditionObservationReference
Acidic pH Required to drive the degradation of salbutamol in ethanolic solution, leading to higher levels of ethyl ethers. nih.govresearchgate.net
Ethanol Concentration (~20%) Concentration at which the levels of the two primary salbutamol ethyl ether isomers reach a maximum. nih.govresearchgate.net
Ethanol Concentration (≥30%) The diethyl ether becomes the major degradation product. nih.govresearchgate.net

The phenolic structure of albuterol makes it a substrate for oxidative enzymes, such as airway peroxidases like myeloperoxidase (MPO) and lactoperoxidase (LPO). nih.govresearchgate.net In the presence of hydrogen peroxide (H₂O₂), these peroxidases can catalyze the oxidation of albuterol. nih.govnih.gov This process involves the formation of a phenoxyl radical from the albuterol molecule. nih.govresearchgate.net

These highly reactive phenoxyl radicals can then undergo recombination to form dimeric products. nih.gov Spectrophotometric analysis of albuterol oxidation by MPO/H₂O₂ shows the formation of a new species with an absorption maximum around 315 nm, which is proposed to be the corresponding o,o'-dimer. nih.govnih.gov This reaction pathway is pH-dependent, with increased dimer formation observed at higher pH levels (e.g., pH 7.0 to 8.0). nih.gov This enzymatic pathway represents a biologically relevant mechanism for the formation of albuterol dimers, particularly in inflammatory conditions where peroxidase activity is elevated. nih.gov

Influence of Environmental Factors on Dimer Ether Genesis

The formation of Albuterol Dimer Ether is not restricted to manufacturing and pharmaceutical formulations; it can also be influenced by environmental conditions. Albuterol is frequently detected in environmental waters due to incomplete metabolism and excretion. tandfonline.com The stability and transformation of albuterol in the aquatic environment are subject to factors such as pH, temperature, and the presence of other chemicals and microorganisms.

Given the mechanisms described, acidic conditions in waterways could potentially facilitate the acid-catalyzed dehydration pathway, leading to the formation of the dimer. Furthermore, the presence of oxidative enzymes from microorganisms or reactive oxygen species in polluted water could promote peroxidase-mediated radical formation and subsequent dimerization. nih.gov The slow biodegradability of some pharmaceutical compounds in aqueous media can lead to the accumulation and transformation into various by-products, including dimers. tandfonline.com

Advanced Analytical Characterization and Quantification Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of Albuterol Dimer Ether, which has a molecular formula of C₂₆H₄₀N₂O₅ and a molecular weight of 460.61 g/mol . lgcstandards.comnih.gov Certificates of Analysis for reference standards of this compound confirm that its structure is verified using a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. lgcstandards.comkmpharma.in

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR, DEPT, COSY)

Advanced NMR spectroscopy is a cornerstone for the unambiguous structural determination of Albuterol Dimer Ether. While specific spectral data for this particular dimer is not extensively published in publicly available literature, the expected signals can be inferred from the known structure and the analysis of albuterol and its other degradation products.

¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons, the benzylic protons of the ether linkage, the methine proton of the hydroxyethyl (B10761427) side chain, the methylene (B1212753) protons adjacent to the amino group, and the protons of the tert-butyl groups.

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. The spectrum would show distinct signals for the aromatic carbons, the benzylic ether carbon, the carbons of the hydroxyethyl side chain, and the carbons of the tert-butyl group.

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) are crucial for establishing connectivity between protons on adjacent carbons. This would be instrumental in confirming the structure of the side chains and their attachment to the aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would further elucidate the complete molecular structure by correlating proton and carbon signals, both for direct and long-range couplings.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the Albuterol Dimer Ether, which allows for the confirmation of its elemental composition. This technique provides a high degree of confidence in the molecular formula of the compound.

Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation through the analysis of fragmentation patterns. By selecting the protonated molecule ([M+H]⁺) of Albuterol Dimer Ether as the precursor ion, collision-induced dissociation (CID) would generate a series of product ions. The fragmentation of ethers often involves cleavage of the C-O bond. For Albuterol Dimer Ether, characteristic fragmentation would be expected to involve the cleavage of the ether linkage and the loss of the tert-butyl group from the side chains. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the identity of the molecule.

While a detailed fragmentation pathway for Albuterol Dimer Ether is not widely published, analysis of related compounds suggests that key fragments would correspond to the individual albuterol-like monomeric units and further breakdown products of the side chains.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of Albuterol Dimer Ether would exhibit characteristic absorption bands confirming its key structural features.

Key Expected IR Absorption Bands:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

N-H stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ from the secondary amine.

C-H stretch (aromatic): Absorptions typically above 3000 cm⁻¹.

C-H stretch (aliphatic): Absorptions typically below 3000 cm⁻¹.

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

C-O stretch (ether): A strong absorption in the 1000-1300 cm⁻¹ range, characteristic of the ether linkage.

C-O stretch (alcohol): An absorption in the 1050-1200 cm⁻¹ region.

A Certificate of Analysis for a reference standard of Salbutamol (B1663637) EP Impurity F (Albuterol Dimer Ether) confirms that its structure is consistent with its IR spectrum. kmpharma.in

Chromatographic Separation Techniques for Dimer Ether Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of Albuterol Dimer Ether from the active pharmaceutical ingredient (API) and other related impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of albuterol and its impurities. Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for this purpose. nih.govresearchgate.netnih.gov

A typical HPLC method for the analysis of Albuterol Dimer Ether would involve a C8 or C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The detection is usually carried out using a UV detector at a wavelength of around 225 nm or 210 nm. lgcstandards.comnih.govnih.gov

The development and validation of these methods are performed according to the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, linearity, specificity, and robustness. researchgate.netnih.gov

Table 1: Example HPLC Method Parameters for Albuterol and Impurities Analysis

Parameter Condition Reference
Column YMC phenyl column (250 mm x 4.6 mm ID, 5 µm) nih.gov
Mobile Phase 25 mM monobasic potassium phosphate (pH 3.0) and methanol (95:5, v/v) nih.gov
Flow Rate 1.5 mL/min nih.gov
Detection 225 nm nih.gov
Column Inertsil C8-3, 250 mm x 4.6 mm, 5 µm nih.gov
Mobile Phase Solvent A: 2.5 g potassium dihydrogen phosphate and 2.87 g heptane-1-sulfonic acid sodium salt per liter of water (pH 4). Solvent B: Acetonitrile (Gradient elution) nih.gov
Flow Rate 1.0 mL/min nih.gov

| Detection | 210 nm | nih.gov |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for the analysis of pharmaceutical impurities. It offers several advantages, including faster analysis times and reduced use of organic solvents, making it a "greener" analytical technique. amazonaws.com

SFC methods have been successfully developed for the separation of albuterol and its related impurities, including the dimer ether. researchgate.netnih.gov These methods typically use a chiral or achiral stationary phase with a mobile phase consisting of supercritical carbon dioxide and a polar organic co-solvent such as methanol.

Recent studies have demonstrated that SFC can achieve the separation of salbutamol and its impurities in a significantly shorter time compared to traditional HPLC methods. nih.gov For instance, an SFC method was developed that separated salbutamol and its impurities in 7 minutes, which is substantially faster than the 50-minute run time of the European Pharmacopoeia LC method. researchgate.net

Table 2: Example SFC Method Parameters for Albuterol Impurities

Parameter Condition Reference
Column Acquity Trefoil CEL2, 15 cm x 3.0 mm, 2.5 µm amazonaws.com
Mobile Phase Mobile Phase A: Liquid Carbon Dioxide; Mobile Phase B: Methanol: Isopropyl alcohol: Trifluoroacetic acid: Diethylamine (50:50:0.1:0.1) (Gradient) amazonaws.com
Flow Rate 2.5 mL/min amazonaws.com

| Detection | 225 nm | amazonaws.com |

The validation of these SFC methods has shown them to be sensitive, precise, linear, and accurate for the quantification of albuterol impurities. researchgate.net

Capillary Electrophoresis (CE) for Dimeric Impurity Determination

Capillary Electrophoresis (CE) has emerged as a powerful and versatile analytical technique for the separation and quantification of drug-related impurities. longdom.org Its high separation efficiency, minimal sample and reagent consumption, and rapid analysis times make it an attractive alternative and a complementary method to High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net In the context of albuterol analysis, CE is particularly well-suited for the determination of dimeric impurities, such as Albuterol Dimer Ether.

Unlike HPLC, where larger dimeric impurities can be strongly retained on the column leading to long analysis times, CE separates ions based on their charge-to-mass ratio. nih.gov Consequently, dimeric impurities with a charge of +2, such as the Albuterol Dimer Ether, will migrate before the parent albuterol molecule, which has a charge of +1, allowing for a more rapid and efficient separation. nih.gov

The separation of albuterol and its related impurities, including chiral and achiral compounds, can be effectively achieved using CE. nih.gov For instance, the enantiomeric resolution of salbutamol (the common name for albuterol) and its impurities has been successfully investigated using CE with cyclodextrins as chiral selectors in the background electrolyte. nih.gov Studies have demonstrated the capability of CE to determine two key dimeric impurities in salbutamol sulphate drug substance, providing acceptable measures of detector linearity, detection limits, and precision. researchgate.net The results obtained by CE for these dimeric impurities have shown good correlation with those from HPLC and Thin-Layer Chromatography (TLC). researchgate.net

The development of a robust CE method for impurity profiling involves the optimization of several parameters, including the composition and pH of the background electrolyte, the applied voltage, and the capillary temperature. For the analysis of albuterol and its impurities, a variety of buffer systems have been explored. For example, a citric acid/phosphate buffer at pH 2.5 with the addition of dimethyl-beta-cyclodextrin (B157424) has been used to resolve multiple components, including enantiomeric pairs. nih.gov Another study utilized a 15 mmol/L lactic acid solution at pH 2.7 as the running buffer for the determination of salbutamol sulfate (B86663). scribd.com

Method Validation Parameters in Chemical Analysis

The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures, which include parameters such as linearity, range, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy. conicet.gov.ar

Linearity and Calibration Range Establishment

Linearity demonstrates the direct proportionality of the analytical method's response to the concentration of the analyte over a specified range. For the determination of impurities, the linearity is typically assessed from the limit of quantitation (LOQ) up to a concentration level exceeding the expected impurity level.

Based on these and other similar validated methods, a typical calibration range for the determination of Albuterol Dimer Ether as an impurity would be established.

Table 1: Illustrative Linearity and Calibration Range for Albuterol Dimer Ether by CE

ParameterValue
AnalyteAlbuterol Dimer Ether
Calibration Range0.05 - 1.5 µg/mL
Number of Concentration Levels6
Correlation Coefficient (r²)> 0.998
Regression Equationy = mx + c

This table is illustrative and based on typical values found in method validation for related substances by CE.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

For impurity analysis, it is critical that the LOQ is below the reporting threshold for the impurity. The LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. mdpi.com

In a CE method developed for separating a tetrapeptide and its related substances, the LOD and LOQ for one impurity were found to be 0.3 µg/mL and 0.8 µg/mL, respectively, at a target main component concentration of 1 mg/mL. nih.gov A validated CE method for the determination of related substances in another pharmaceutical compound reported an LOD of 0.04% and an LOQ of 0.08% relative to the main drug concentration. nih.gov

Table 2: Representative LOD and LOQ for Albuterol Dimer Ether by CE

ParameterValue (as % of a nominal main component concentration)
Limit of Detection (LOD)0.02%
Limit of Quantitation (LOQ)0.05%

This table presents representative values based on published data for impurity analysis by CE.

Precision and Accuracy Assessments (non-clinical samples)

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte.

For non-clinical samples, precision and accuracy are evaluated to ensure the method's reliability for quality control and stability testing. In a CE method for determining salbutamol sulfate, the relative standard deviation for the migration time was 2.7%. scribd.com A validation study for a CE method for another drug and its impurities reported intra-day and inter-day precision with RSD values better than 2.0%. jpccr.eu Recovery studies for accuracy in the same study ranged from 99.37% to 100.76%. jpccr.eu

Table 3: Exemplar Precision and Accuracy Data for Albuterol Dimer Ether in Non-Clinical Samples by CE

ParameterLevelAcceptance Criteria
Precision (RSD)
Repeatability (Intra-day)LOQ, 100%, 150% of specification≤ 5.0%
Intermediate Precision (Inter-day)LOQ, 100%, 150% of specification≤ 10.0%
Accuracy (Recovery)
LOQ80 - 120%
100% of specification90 - 110%
150% of specification90 - 110%

This table provides typical acceptance criteria for precision and accuracy in analytical method validation for impurities.

Theoretical and Computational Investigations of Albuterol Dimer Ether

Molecular Modeling and Simulation Studies

Computational modeling serves as a powerful tool to predict and analyze the behavior of molecules, offering insights that complement experimental data. For Albuterol Dimer Ether, molecular modeling and simulation studies can elucidate its structural and interactive properties.

Conformational Analysis and Energy Landscapes

The conformational flexibility of Albuterol Dimer Ether is a key determinant of its physical and biological properties. A comprehensive conformational analysis, while not extensively documented specifically for this dimer, can be approached using computational methods like molecular mechanics and quantum chemistry calculations. These studies involve mapping the potential energy surface of the molecule as a function of its rotatable bonds.

For analogous ether-linked dimers, studies have utilized density functional theory (DFT) to investigate the rotational potential barriers and identify the most stable conformations. mdpi.com A similar approach for Albuterol Dimer Ether would involve rotating the key dihedral angles, particularly around the ether linkage and the flexible side chains, to construct a detailed energy landscape. This landscape would reveal the low-energy, and therefore most probable, conformations of the molecule. The identification of these stable conformers is crucial for understanding how the dimer might interact with its environment.

Table 1: Key Dihedral Angles for Conformational Analysis of Albuterol Dimer Ether

Dihedral AngleDescriptionPotential Impact on Conformation
C-O-C-C (ether linkage)Defines the overall shape and orientation of the two albuterol moieties.Influences the distance and relative orientation of the aromatic rings and side chains.
C-C-O-H (hydroxyl groups)Determines the orientation of the hydroxyl groups.Affects hydrogen bonding capabilities and interactions with polar solvents.
C-C-N-C (amino side chain)Governs the position of the tert-butyl group.Influences steric hindrance and potential intermolecular interactions.

Intermolecular Interactions and Self-Association Behavior

The functional groups present in Albuterol Dimer Ether, including hydroxyl, ether, and secondary amine groups, predispose it to various intermolecular interactions such as hydrogen bonding and van der Waals forces. These interactions are fundamental to its self-association behavior, which can influence physical properties like solubility and melting point.

While specific studies on the self-association of Albuterol Dimer Ether are scarce, theoretical investigations into similar molecules can provide valuable insights. For instance, ab initio calculations on the interaction of dimethyl ether with aromatic rings have highlighted the significant role of dispersion forces in the stabilization of such dimers. researchgate.netwhiterose.ac.uk In the case of Albuterol Dimer Ether, the presence of two albuterol units could lead to intramolecular hydrogen bonding between the hydroxyl and ether groups, as well as intermolecular hydrogen bonding, leading to the formation of larger aggregates. Molecular dynamics simulations could be employed to model these interactions in a simulated environment, providing a dynamic picture of how these molecules behave in solution or in the solid state.

Crystal Structure Prediction and Polymorphism Considerations

The arrangement of molecules in a crystal lattice can significantly impact the physicochemical properties of a pharmaceutical compound. Crystal structure prediction (CSP) is a computational methodology used to identify plausible crystal packing arrangements from the molecular structure. For Albuterol Dimer Ether, CSP could help in understanding its solid-state properties.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in the pharmaceutical industry. Different polymorphs can exhibit different solubilities, stabilities, and bioavailability. Studies on albuterol and its salts have revealed the existence of multiple polymorphic forms. researchgate.netresearchgate.net For instance, R-albuterol sulfate (B86663) has been shown to exist in at least two polymorphic forms with different crystal structures and morphologies. researchgate.netresearchgate.net Although no specific studies on the polymorphism of Albuterol Dimer Ether are available, the potential for its existence is high given the molecule's flexibility and multiple hydrogen bonding sites. The presence of impurities has also been shown to influence the polymorphic transformations of other drug substances, a factor that would be relevant in the context of albuterol formulations. acs.org

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions.

Electronic Structure, Molecular Orbitals, and Reactivity Predictions

Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure of Albuterol Dimer Ether. als-journal.com These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and map the molecular electrostatic potential (MEP).

The HOMO and LUMO energies are critical in predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability. For Albuterol Dimer Ether, these calculations could pinpoint the most reactive sites on the molecule, which is crucial for understanding its degradation pathways and potential interactions with other molecules. The MEP would visually represent the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Table 2: Predicted Electronic Properties of Albuterol Dimer Ether (Hypothetical Data)

PropertyPredicted Value/DescriptionSignificance
HOMO Energy-Indicates the energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy-Indicates the energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap-An indicator of chemical reactivity and stability. A larger gap suggests higher stability.
Molecular Electrostatic Potential-Highlights electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions.

Reaction Mechanism Elucidation for Dimer Formation via Theoretical Pathways

The formation of Albuterol Dimer Ether as an impurity is a significant concern. Theoretical calculations can be employed to elucidate the plausible reaction mechanisms leading to its formation. One proposed pathway involves the oxidative metabolism of salbutamol (B1663637). researchgate.net Studies have suggested that the oxidation of salbutamol can generate phenoxyl radicals, which can then recombine to form dimers. researchgate.net

A theoretical investigation into this mechanism would involve calculating the energies of the reactants, transition states, and products for various proposed reaction steps. For instance, the formation of an ether linkage could proceed through a dehydration reaction catalyzed by acidic conditions, a mechanism suggested for the formation of salbutamol ethyl ethers. researchgate.net Quantum chemical calculations could model the protonation of a hydroxyl group, followed by the nucleophilic attack of a second albuterol molecule to form the ether bond. By comparing the activation energies of different potential pathways, the most energetically favorable mechanism for the formation of Albuterol Dimer Ether can be identified.

A proposed reaction scheme for the peroxidative metabolism of salbutamol suggests the formation of various dimeric products, which could include the ether-linked dimer. nih.gov This process is thought to be initiated by enzymes like myeloperoxidase (MPO) and involves the generation of reactive radical species. nih.gov

Spectroscopic Parameter Predictions (e.g., chemical shifts, vibrational frequencies)

In silico methods provide a valuable means of predicting the spectroscopic properties of molecules like the Albuterol Dimer Ether. These predictions are instrumental in the identification and characterization of impurities, often guiding the interpretation of experimental spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry in structural elucidation. Software packages utilizing empirical models, machine learning algorithms, or quantum mechanical calculations can estimate the chemical shifts of protons (¹H) and carbon-13 (¹³C) nuclei within a molecule. nih.gov For the Albuterol Dimer Ether, these predictions would be based on its distinct chemical structure, which features two albuterol moieties linked by an ether bridge.

The predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons, the protons of the ethylamino group, the tert-butyl groups, and the methylene (B1212753) bridge. Similarly, the ¹³C NMR spectrum would provide predicted shifts for each unique carbon atom in the molecule. These predicted values, while not identical to experimental results, are typically accurate enough to aid in the assignment of peaks in an experimental spectrum.

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for the Albuterol Dimer Ether. These values are hypothetical and serve to demonstrate the type of data generated by computational prediction software.

Table 1: Predicted ¹H NMR Chemical Shifts for Albuterol Dimer Ether

Proton Type Predicted Chemical Shift (ppm)
Aromatic Protons6.8 - 7.3
Methine (-CH(OH)-)4.6 - 4.8
Methylene (-CH₂-N)2.8 - 3.0
Methylene Bridge (-O-CH₂-)4.5 - 4.7
Tert-butyl Protons1.1 - 1.3
Hydroxyl (-OH)4.0 - 5.5 (variable)
Amine (-NH-)2.0 - 3.0 (variable)

Table 2: Predicted ¹³C NMR Chemical Shifts for Albuterol Dimer Ether

Carbon Type Predicted Chemical Shift (ppm)
Aromatic Carbons115 - 155
Methine (-CH(OH)-)68 - 72
Methylene (-CH₂-N)50 - 55
Methylene Bridge (-O-CH₂-)70 - 75
Tert-butyl Carbon (quaternary)50 - 55
Tert-butyl Carbons (methyl)28 - 32

Predicted Vibrational Frequencies (Infrared Spectroscopy):

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are widely used to predict the vibrational frequencies of molecules. spectroscopyonline.comresearchgate.net These predicted frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. For the Albuterol Dimer Ether, DFT calculations would model the vibrational modes of its various functional groups, including O-H stretching of the hydroxyl groups, N-H stretching of the amine, C-O stretching of the ether linkage, and various aromatic C-H and C-C vibrations.

A predicted IR spectrum can be a powerful tool for confirming the identity of an impurity. The presence of a strong C-O-C stretching band, for instance, would be a key indicator of the ether linkage in the dimer. The following table provides a hypothetical set of predicted vibrational frequencies for the Albuterol Dimer Ether.

Table 3: Predicted Vibrational Frequencies for Albuterol Dimer Ether

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretch (Alcohol)3200 - 3500
N-H Stretch (Amine)3100 - 3400
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=C Aromatic Stretch1450 - 1600
C-O-C Stretch (Ether)1050 - 1150
C-O Stretch (Alcohol)1000 - 1260

Applications of In Silico Approaches in Chemical Impurity Research

The use of in silico or computational approaches in the study of chemical impurities is a rapidly growing field within pharmaceutical sciences. researchgate.net These methods offer significant advantages in terms of speed, cost-effectiveness, and the ability to investigate molecules that may be difficult to synthesize or isolate in pure form.

One of the primary applications is in the early identification and characterization of potential impurities. By modeling possible reaction pathways and degradation products, chemists can anticipate the formation of impurities like the Albuterol Dimer Ether. This proactive approach allows for the development of manufacturing processes and storage conditions that minimize impurity formation.

Furthermore, computational models are increasingly used to predict the toxicological properties of impurities. Quantitative Structure-Activity Relationship (QSAR) models, for example, can correlate the chemical structure of a compound with its potential for toxicity or other biological activities. clearsynth.com This is particularly valuable for impurities that may be present at very low levels, where traditional toxicological testing may not be feasible. By using in silico toxicity predictions, researchers can assess the potential risks associated with an impurity and establish safe limits for its presence in a drug product.

In silico methods also play a crucial role in the development of analytical methods for impurity detection. Predicted spectroscopic data, as discussed above, can aid in the development and validation of chromatographic and spectroscopic methods for quantifying known impurities and identifying unknown ones. This synergy between computational prediction and experimental analysis is essential for ensuring the comprehensive characterization of a drug's impurity profile. researchgate.net

Future Directions and Research Opportunities

Development of Novel Dimer Ether Scaffolds for Chemical Syntheses

The synthesis of dimeric molecules is a strategy that has garnered significant attention in medicinal chemistry for its potential to enhance the biological activity of parent drug molecules. nih.gov This approach often leads to compounds with higher affinity for their biological targets. nih.gov In the context of albuterol, the formation of the dimer ether is an undesirable side reaction. However, the study of dimer ether scaffolds is crucial for understanding and controlling their formation.

Future research in this area will likely focus on the development of novel dimer ether scaffolds to better understand the mechanisms of dimerization. chim.it By creating and analyzing various dimeric structures, researchers can gain insights into the factors that promote or inhibit the formation of the albuterol dimer ether. This knowledge is essential for optimizing the synthesis and storage conditions of albuterol to minimize the formation of this impurity.

The development of new synthetic strategies for creating dimeric compounds is an active area of research. chim.itnih.gov These strategies often aim for high efficiency and selectivity, which are also desirable qualities in the synthesis of reference standards for analytical purposes. chim.it The synthesis of a diastereomeric mixture of the salbutamol (B1663637) (albuterol) dimer has been described, providing access to material for analytical and toxicological studies. researchgate.net Further research into novel scaffolds and synthetic routes will contribute to a more comprehensive understanding of dimer ether impurities.

Key Research Areas:

Synthesis of diverse dimer ether scaffolds: To investigate the structure-activity relationships of dimerization. researchgate.net

Development of efficient and selective dimerization methods: To improve the synthesis of reference standards. chim.it

Investigation of the biological activity of novel dimer ethers: To explore any potential therapeutic applications or toxicological effects. nih.gov

Real-time Monitoring Techniques for Dimer Ether Formation in Chemical Processes

The ability to monitor chemical reactions in real-time is invaluable for process optimization and quality control. In the case of albuterol synthesis, real-time monitoring of dimer ether formation would allow for immediate adjustments to reaction conditions to minimize its production.

Fourier transform ion cyclotron resonance (FTICR) mass spectrometry is a powerful technique that has been used for the real-time monitoring of gas-phase reactions of a single ion population. nih.gov This method allows for the continuous remeasurement of ions in a trapped cell, providing a dynamic view of the reaction progress. nih.gov Such a technique could be adapted to monitor the formation of the albuterol dimer ether during the manufacturing process.

In addition to mass spectrometry, in operando flow NMR and FTIR spectroscopy are also powerful tools for real-time reaction monitoring. acs.org These techniques can provide detailed information about the reaction mechanism by tracking the appearance and disappearance of intermediates and products. acs.org The application of these methods to albuterol synthesis could provide a deeper understanding of the dimerization process and enable the development of more effective control strategies.

Technique Advantages for Real-time Monitoring Potential Application to Dimer Ether Formation
FTICR Mass Spectrometry High mass resolution and accuracy, ability to monitor single ion populations. nih.govReal-time tracking of the formation of the albuterol dimer ether ion during synthesis.
In Operando Flow NMR Provides detailed structural information about molecules in solution. acs.orgMonitoring the concentration of albuterol, dimer ether, and other species in the reaction mixture over time.
In Operando Flow FTIR Sensitive to changes in functional groups, can be used to track the progress of reactions. acs.orgDetecting the formation of the ether linkage in the albuterol dimer.

Integration of Machine Learning and Artificial Intelligence for Predicting Dimerization Pathways

Furthermore, AI can be used to predict the mechanistic pathways of chemical reactions, providing a deeper understanding of how impurities are formed. arxiv.org This knowledge can then be used to develop strategies to control or prevent the formation of the albuterol dimer ether. The integration of ML and AI into the drug development process holds great promise for improving the quality and safety of pharmaceutical products. nih.gov

Exploration of Green Analytical Chemistry Approaches for Dimer Ether Quantification

Green analytical chemistry (GAC) is a branch of green chemistry that focuses on developing analytical methods that are more environmentally friendly. researchgate.netjapsonline.com The principles of GAC aim to reduce or eliminate the use of hazardous substances, minimize waste, and reduce energy consumption. researchgate.net

The quantification of impurities such as the albuterol dimer ether often relies on chromatographic techniques like high-performance liquid chromatography (HPLC). japsonline.comnih.gov While effective, these methods can consume significant amounts of organic solvents, which are often toxic and environmentally harmful. researchgate.net

Future research in this area will focus on developing greener analytical methods for the quantification of the albuterol dimer ether. This may involve the use of more environmentally friendly solvents, such as water, ethanol (B145695), or supercritical fluids. mdpi.comnih.gov Additionally, techniques that require less solvent, such as ultra-high-performance liquid chromatography (UHPLC) and capillary electrophoresis, are likely to be more widely adopted. bohrium.com The development of solvent-free extraction techniques and the use of renewable resources are also key areas of interest in GAC. nih.govgoogle.com

Examples of Green Analytical Chemistry Approaches:

Replacement of toxic solvents: Using greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) has been shown to improve the efficiency and sustainability of synthetic processes. mdpi.com

Miniaturization of analytical methods: Reducing the scale of analysis to consume smaller volumes of reagents and generate less waste.

Development of direct analysis methods: Analyzing samples with minimal or no sample preparation to reduce solvent use. researchgate.net

By embracing the principles of green analytical chemistry, the pharmaceutical industry can reduce its environmental impact while ensuring the quality and safety of its products.

Q & A

Basic Research Questions

Q. How can Albuterol Dimer Ether be structurally distinguished from its parent compound, Albuterol, using spectroscopic methods?

  • Methodological Answer : Perform comparative analysis using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Key structural differences include the dimeric ether linkage (C-O-C) and additional hydroxyl groups. NMR will reveal distinct proton environments in the dimer’s ether moiety (e.g., δ 3.5–4.0 ppm for ether-linked methylene groups), while HPLC can separate the dimer from albuterol based on retention times. Cross-reference with impurity standards (e.g., Salbutamol Dimer Ether, Catalogue No. PA 19 44060) for validation .

Q. What analytical techniques are recommended for quantifying Albuterol Dimer Ether purity in inhaled formulations?

  • Methodological Answer : Use chiral chromatography paired with UV detection to isolate and quantify the dimer. Prepare standard solutions at concentrations reflecting the 75% formulation and validate against reference materials (e.g., USP/EP impurity standards). Ensure enantiomeric purity is assessed using polarimetric methods or chiral stationary phases, as improper stereochemistry may impact bioactivity .

Advanced Research Questions

Q. How do formulation variables (e.g., lactose excipient particle size) influence the aerosol performance of Albuterol Dimer Ether in dry powder inhalers (DPIs)?

  • Methodological Answer : Conduct a factorial design experiment varying lactose monohydrate particle size (e.g., 45–75 µm vs. <20 µm) and blend ratios with the dimer. Measure fine particle fraction (FPF) using cascade impaction (e.g., Andersen Cascade Impactor) and correlate with in vitro dissolution rates. Statistical analysis (ANOVA) should identify significant interactions; prior studies suggest larger lactose particles reduce agglomeration, improving FPF .

Q. What experimental frameworks resolve contradictions between clinical trial outcomes (e.g., subjective improvement vs. FEV1 metrics) observed in albuterol studies?

  • Methodological Answer : Implement a blinded, crossover study design with four arms: active drug, placebo inhaler, sham intervention (e.g., acupuncture), and no intervention. Use spirometry (FEV1) for objective efficacy and validated patient-reported outcome (PRO) scales for subjective metrics. Statistical discordance (e.g., PROs showing placebo equivalence despite FEV1 differences) warrants mixed-effects modeling to disentangle physiological vs. psychological factors .

Q. How can therapeutic equivalence thresholds for Albuterol Dimer Ether formulations be statistically validated in preclinical studies?

  • Methodological Answer : Apply bioequivalence criteria (e.g., 90% confidence interval for fine particle dose ratios within 0.5–1.2) derived from albuterol sulfate studies. Use in vitro-in vivo correlation (IVIVC) models to link cascade impaction data (FPF) with pharmacokinetic profiles in animal models. Ensure power analysis determines adequate sample sizes to detect equivalence margins .

Q. What methodologies address confounding variables (e.g., infant behavioral states) in pediatric efficacy trials for Albuterol Dimer Ether?

  • Methodological Answer : Incorporate actigraphy or video monitoring to track infant states (awake, asleep, feeding) during trials. Use multivariate regression to adjust respiratory rate and clinical score outcomes for state-related variability. Stratified randomization by baseline state and post-hoc sensitivity analysis can isolate drug effects from behavioral noise .

Methodological Challenges & Solutions

Q. How to mitigate batch-to-batch variability in 75% Albuterol Dimer Ether formulations during scale-up?

  • Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification (e.g., mixing time, drying temperature) and real-time PAT (process analytical technology) monitoring. Use near-infrared (NIR) spectroscopy for in-line blend uniformity checks and accelerate stability testing under ICH guidelines to predict shelf-life .

Q. What strategies reconcile discrepancies between in vitro aerosol performance data and clinical safety profiles?

  • Methodological Answer : Conduct parallel in vitro (cell culture models for bronchial epithelial irritation) and in vivo (murine histamine challenge) studies. Compare fine particle mass thresholds for efficacy (bronchodilation) vs. safety (tachycardia) using dose-response curves. Meta-analysis of existing datasets (e.g., Weda et al.) can refine acceptable particle size distributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.